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Compound of Interest

Compound Name:
Methyl 15-

Hydroxypentadecanoate

Cat. No.: B025149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of a variety of derivatives from Methyl 15-Hydroxypentadecanoate. This long-chain hydroxy

fatty acid ester serves as a versatile starting material for the creation of compounds with

potential applications in fragrance, materials science, and pharmacology, particularly as

modulators of key signaling pathways involved in metabolic and inflammatory diseases.

Introduction
Methyl 15-Hydroxypentadecanoate possesses two primary reactive sites: a terminal hydroxyl

group and a methyl ester functionality. These sites allow for a range of chemical modifications,

leading to the synthesis of diverse derivatives such as esters, ethers, amides, and oxidation

products. Notably, derivatives of long-chain hydroxy fatty acids, including the class of lipids

known as fatty acid esters of hydroxy fatty acids (FAHFAs), have been identified as

endogenous signaling molecules with anti-inflammatory and anti-diabetic properties.[1][2]

These molecules can act as agonists for G-protein coupled receptors like GPR120 and nuclear

receptors like PPARs, making them attractive targets for drug discovery.[3][4][5][6]

This guide offers detailed protocols for the synthesis of several key derivatives of Methyl 15-
Hydroxypentadecanoate, methods for their characterization, and an overview of the relevant
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biological signaling pathways.

Synthetic Schemes and Data
The following section details the synthetic routes to various derivatives of Methyl 15-
Hydroxypentadecanoate, including macrolactonization, esterification, etherification,

amidation, and oxidation.

Table 1: Summary of Synthesized Derivatives and
Reaction Yields

Derivative
Name

Synthetic
Method

Key Reagents Reaction Time Yield (%)

Cyclopentadecan

olide

Macrolactonizati

on

KF-La/γ-Al2O3,

Glycerine
7 h 58.5

Methyl 15-

acetoxypentadec

anoate

Esterification
Acetic anhydride,

Pyridine
4 h

>95

(representative)

Methyl 15-

methoxypentade

canoate

Williamson Ether

Synthesis

NaH, Methyl

iodide
12 h

>90

(representative)

15-Hydroxy-N-

propylpentadeca

namide

Amidation
n-Propylamine,

NaOMe
24 h

>85

(representative)

Methyl 15-

oxopentadecano

ate

Oxidation

Pyridinium

chlorochromate

(PCC)

2 h
>90

(representative)

Experimental Protocols
Protocol 1: Synthesis of Cyclopentadecanolide via
Macrolactonization
This protocol describes the intramolecular transesterification of Methyl 15-
Hydroxypentadecanoate to form the macrocyclic lactone, cyclopentadecanolide, a valuable
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musk fragrance.

Materials:

Methyl 15-Hydroxypentadecanoate

KF-La/γ-Al2O3 catalyst

Glycerine

Electric heater with magnetic stirring

Reaction-distillation apparatus with an oil-water separator

High-vacuum pump

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and reaction-distillation head, add

Methyl 15-Hydroxypentadecanoate (5 mmol), KF-La/γ-Al2O3 catalyst (0.5 g), and

glycerine (15 ml).

Stir the mixture for 30 minutes at 120°C.

Slowly increase the temperature to 190°C while reducing the pressure to 2 mbar.

Maintain the reaction at 190°C and 2 mbar for 7 hours.

Continuously separate the product, cyclopentadecanolide, from the reaction mixture via

reaction-distillation.

The distilled product is collected in the oil-water separator.

Purify the collected product by vacuum distillation to achieve high purity.

Characterization Data (Representative):

Yield: 58.5%[7]
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Purity (after distillation): 98.8%[7]

¹H NMR (CDCl₃): δ 4.12 (t, 2H), 2.30 (t, 2H), 1.65 (m, 4H), 1.25-1.40 (m, 20H).

¹³C NMR (CDCl₃): δ 173.9, 63.8, 34.5, 28.6, 27.2, 26.9, 26.8, 26.6, 26.4, 26.3, 26.2, 25.9,

25.4, 24.9.

MS (EI): m/z 240 [M]⁺.

Protocol 2: Synthesis of Methyl 15-
acetoxypentadecanoate via Esterification
This protocol details the esterification of the terminal hydroxyl group of Methyl 15-
Hydroxypentadecanoate.

Materials:

Methyl 15-Hydroxypentadecanoate

Acetic anhydride

Pyridine

Dichloromethane (DCM)

1 M HCl solution

Saturated NaHCO₃ solution

Brine

Anhydrous MgSO₄

Procedure:

Dissolve Methyl 15-Hydroxypentadecanoate (1 mmol) in pyridine (5 mL) in a round-bottom

flask.
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Cool the solution to 0°C in an ice bath.

Add acetic anhydride (1.5 mmol) dropwise with stirring.

Allow the reaction to warm to room temperature and stir for 4 hours.

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated

NaHCO₃, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate).

Characterization Data (Representative):

Yield: >95%

¹H NMR (CDCl₃): δ 4.05 (t, 2H), 3.67 (s, 3H), 2.30 (t, 2H), 2.04 (s, 3H), 1.60-1.68 (m, 4H),

1.25-1.40 (m, 20H).

¹³C NMR (CDCl₃): δ 174.4, 171.2, 64.7, 51.4, 34.1, 29.6, 29.5, 29.4, 29.3, 29.2, 29.1, 28.6,

25.9, 25.0, 21.0.

MS (ESI): m/z 315 [M+H]⁺.

Protocol 3: Synthesis of Methyl 15-
methoxypentadecanoate via Williamson Ether Synthesis
This protocol describes the etherification of the terminal hydroxyl group.

Materials:

Methyl 15-Hydroxypentadecanoate

Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)

Methyl iodide (CH₃I)

Saturated NH₄Cl solution

Diethyl ether

Anhydrous MgSO₄

Procedure:

To a solution of Methyl 15-Hydroxypentadecanoate (1 mmol) in anhydrous THF (10 mL)

under an inert atmosphere, add NaH (1.2 mmol) portion-wise at 0°C.

Stir the mixture at room temperature for 30 minutes.

Add methyl iodide (1.5 mmol) and stir the reaction at room temperature for 12 hours.

Carefully quench the reaction with saturated NH₄Cl solution.

Extract the aqueous layer with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate.

Purify the product by column chromatography.

Characterization Data (Representative):

Yield: >90%

¹H NMR (CDCl₃): δ 3.67 (s, 3H), 3.38 (t, 2H), 3.34 (s, 3H), 2.30 (t, 2H), 1.55-1.65 (m, 4H),

1.25-1.40 (m, 22H).

¹³C NMR (CDCl₃): δ 174.4, 72.9, 58.9, 51.4, 34.1, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 29.1,

26.2, 25.0.

MS (ESI): m/z 287 [M+H]⁺.
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Protocol 4: Synthesis of 15-Hydroxy-N-
propylpentadecanamide via Amidation
This protocol details the conversion of the methyl ester to an amide.

Materials:

Methyl 15-Hydroxypentadecanoate

n-Propylamine

Sodium methoxide (NaOMe)

Methanol

1 M HCl solution

Ethyl acetate

Anhydrous MgSO₄

Procedure:

Dissolve Methyl 15-Hydroxypentadecanoate (1 mmol) in methanol (5 mL).

Add n-propylamine (3 mmol) and a catalytic amount of sodium methoxide (0.1 mmol).

Heat the mixture to reflux and stir for 24 hours.

Cool to room temperature and neutralize with 1 M HCl.

Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

Purify by recrystallization or column chromatography.

Characterization Data (Representative):

Yield: >85%
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¹H NMR (CDCl₃): δ 5.40 (br s, 1H), 3.64 (t, 2H), 3.22 (q, 2H), 2.16 (t, 2H), 1.45-1.60 (m, 6H),

1.25-1.40 (m, 20H), 0.92 (t, 3H).

¹³C NMR (CDCl₃): δ 173.2, 63.0, 41.5, 36.8, 32.8, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 25.8,

25.7, 23.0, 11.5.

MS (ESI): m/z 300 [M+H]⁺.

Protocol 5: Synthesis of Methyl 15-oxopentadecanoate
via Oxidation
This protocol describes the oxidation of the terminal hydroxyl group to an aldehyde.

Materials:

Methyl 15-Hydroxypentadecanoate

Pyridinium chlorochromate (PCC)

Dichloromethane (DCM)

Silica gel

Procedure:

Dissolve Methyl 15-Hydroxypentadecanoate (1 mmol) in DCM (10 mL).

Add PCC (1.5 mmol) and stir at room temperature for 2 hours.

Filter the reaction mixture through a pad of silica gel, eluting with DCM.

Concentrate the filtrate to obtain the product.

Characterization Data (Representative):

Yield: >90%
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¹H NMR (CDCl₃): δ 9.76 (t, 1H), 3.67 (s, 3H), 2.42 (td, 2H), 2.30 (t, 2H), 1.60-1.68 (m, 4H),

1.25-1.40 (m, 18H).

¹³C NMR (CDCl₃): δ 202.9, 174.4, 51.4, 43.9, 34.1, 29.5, 29.4, 29.3, 29.2, 29.1, 29.0, 25.0,

22.1.

MS (ESI): m/z 271 [M+H]⁺.

Biological Activity and Signaling Pathways
Derivatives of long-chain hydroxy fatty acids are known to exhibit biological activity, primarily

through their interaction with specific cellular receptors.

GPR120 Signaling Pathway
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4),

is activated by long-chain fatty acids, including derivatives of hydroxypentadecanoic acid.[5][8]

Activation of GPR120 has been linked to anti-inflammatory and insulin-sensitizing effects.[9]
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Caption: GPR120 signaling cascade initiated by a FAHFA derivative.

Upon binding of a FAHFA ligand, GPR120 activates the Gq/11 protein, which in turn activates

phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium,
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while DAG activates protein kinase C (PKC). These events lead to downstream signaling

cascades that result in anti-inflammatory and insulin-sensitizing effects.[10]

PPARα Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene

expression. PPARα is a key regulator of lipid metabolism, and its activation by fatty acid

derivatives can lead to the transcription of genes involved in fatty acid oxidation.[3][6]
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Caption: PPARα-mediated gene transcription activated by a FAHFA derivative.
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FAHFA derivatives can enter the nucleus and bind to PPARα, leading to its heterodimerization

with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator

response elements (PPREs) in the promoter regions of target genes, initiating their

transcription. This leads to an increase in the expression of proteins involved in lipid

metabolism and can also modulate inflammatory responses.[6][11]

Conclusion
Methyl 15-Hydroxypentadecanoate is a valuable and versatile starting material for the

synthesis of a wide array of derivatives with significant potential in various fields. The protocols

provided herein offer a foundation for the exploration of this chemical space. Furthermore, the

elucidation of the roles of these derivatives in key biological signaling pathways opens up

exciting avenues for the development of novel therapeutics for metabolic and inflammatory

disorders. Further research into the structure-activity relationships of these compounds is

warranted to fully realize their potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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